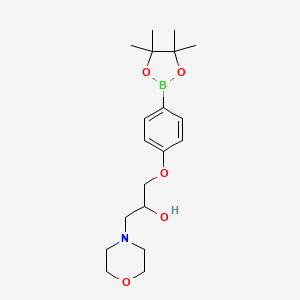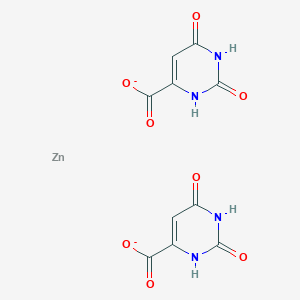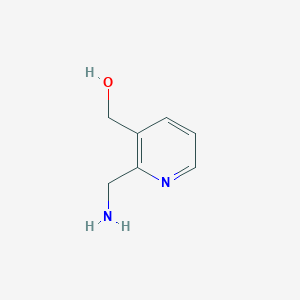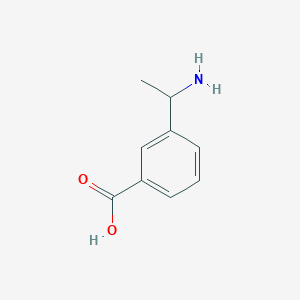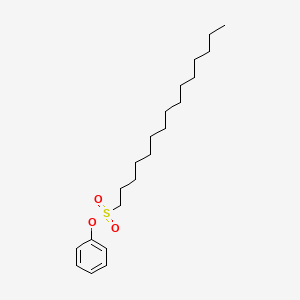
Phenyl 1-pentadecanesulfonate
Übersicht
Beschreibung
Phenyl 1-pentadecanesulfonate is an anionic surfactant. It has a molecular formula of C21H36O3S, an average mass of 368.574 Da, and a monoisotopic mass of 368.238525 Da .
Synthesis Analysis
The synthesis of Phenyl 1-pentadecanesulfonate involves several steps. Epichlorohydrin and ethylene glycol are used as raw materials and ammonium chloride as a catalyst to prepare epichlorohydrin glycol. Then, the epoxy propyl piperidine tertiary amine is synthesized by piperidine and epichlorohydrin in a water bath at room temperature. The poly (epichlorohydrin) ethylene glycol and epoxy propyl piperidine tertiary amine are mixed and ultrasonically oscillated, and then the linear alkyl benzene sulfonic acid is added. Finally, poly (epichlorohydrin) glycol piperidine grafted linear alkylbenzene sulfonate is prepared by shaking reaction .Molecular Structure Analysis
The molecular structure of Phenyl 1-pentadecanesulfonate consists of 21 carbon atoms, 36 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
Phenyl 1-pentadecanesulfonate has a density of 1.0±0.1 g/cm3, a boiling point of 476.2±18.0 °C at 760 mmHg, and a flash point of 241.8±21.2 °C. It has 3 H bond acceptors, 0 H bond donors, and 16 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Biobased Linear Alkyl-Benzene Production
- Green Production Method: An innovative method for 1-phenyl pentadecane production uses the hydrogenation of cardanol under ambient pressure. This approach is more environmentally friendly compared to traditional methods (Guo et al., 2022).
Photodecomposition and Photoaddition
- Photosensitivity and Chemical Reactions: Phenyl areneselenosulfonates, related to Phenyl 1-pentadecanesulfonate, are highly photosensitive and can undergo photodecomposition, leading to free radical chain reactions in the presence of alkenes (Gancarz & Kice, 1980).
Micellar Structure and Growth
- Surfactant Studies: Sodium p-n-dodecylbenzenesulfonate, a compound similar to Phenyl 1-pentadecanesulfonate, has been studied for its micellar structure and growth. Such studies are crucial for understanding surfactant behaviors (Caponetti et al., 1987).
Water-soluble β-Aminobisulfonate Building Blocks
- pH and Cu2+ Indicators: Water-soluble phenyl β-aminobisulfonate ligands have potential applications as building blocks for developing water-soluble pH and cation chemosensors (Cardona et al., 2016).
Biosynthesis of 1-Alkenes in Plants
- Stereochemical Implications: A study on safflower plants suggests that odd numbered 1-alkenes, such as 1-pentadecene, are formed from fatty acids by fragmentative decarboxylation. This insight is significant for understanding the biosynthesis of vinylic substructures in natural products (Görgen & Boland, 1989).
Electrochemical Performance in Lithium Batteries
- Energy Storage: Phenyl selenosulfide, a compound similar to Phenyl 1-pentadecanesulfonate, shows enhanced electrochemical performance in rechargeable lithium batteries, indicating its potential in energy storage applications (Guo et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
phenyl pentadecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(22,23)24-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSLGIUCGAZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCS(=O)(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274002 | |
| Record name | Phenyl 1-pentadecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-pentadecanesulfonate | |
CAS RN |
20755-22-0, 91082-17-6 | |
| Record name | 1-Pentadecanesulfonic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20755-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl pentadecane-1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020755220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 1-pentadecanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfonic acids, C10-21-alkane, Ph esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.085.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL PENTADECANE-1-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4FQ4SJ6CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



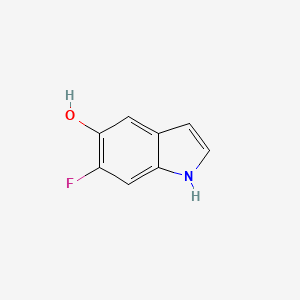
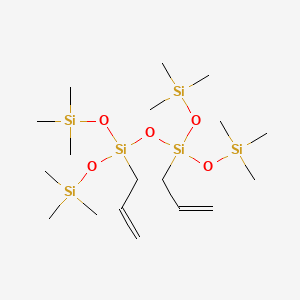
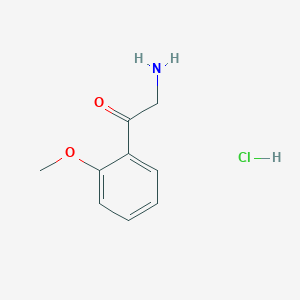
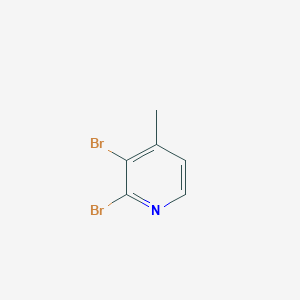
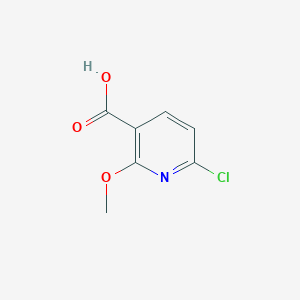
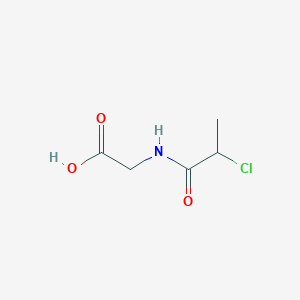
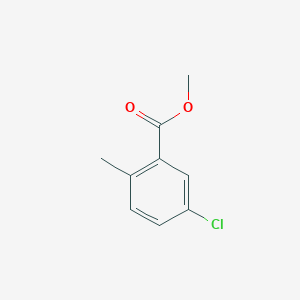
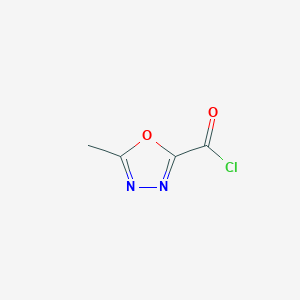
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
